3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
3,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Synthesis and Structural Studies
Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of N-Monomethyl Derivatives of 7-Deazahypoxanthine. This synthesis highlights its role in producing specific derivatives for further research applications (Seela, Bussmann, & Götze, 1982).
Molecular Structure Analysis : X-ray characterization of related compounds, such as 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, provides insights into the crystal and molecular structure, which is crucial for understanding the physical and chemical properties of these compounds (Ziaulla et al., 2012).
Biological Activity Studies
Anticancer Activity : Studies have explored the synthesis of derivatives and their in-vitro anticancer activity. These compounds have shown remarkable activity against various human cancer cell lines, demonstrating potential therapeutic applications (Waghmare et al., 2013).
Analgesic and Anti-inflammatory Activities : Research indicates significant analgesic and anti-inflammatory activities for certain derivatives. This suggests potential for developing new therapeutic agents based on these structures (Alagarsamy et al., 2006).
Antimicrobial Properties : The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and their preliminary antimicrobial testing have been studied. These compounds have demonstrated effectiveness against certain microbial strains, indicating potential utility in antimicrobial therapies (Soliman et al., 2009).
Quantum Chemical Studies
- Electronic Structure and Reactivity : Quantum chemical studies have been conducted to understand the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones. These studies are crucial for predicting the behavior of these compounds in various chemical reactions and environments (Mamarahmonov et al., 2014).
properties
Molecular Formula |
C13H16N2OS2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,7-dimethyl-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2OS2/c1-7-4-5-8-9(6-7)18-11-10(8)12(16)15(2)13(14-11)17-3/h7H,4-6H2,1-3H3 |
InChI Key |
CRDMGGMPKRBXKH-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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